molecular formula C15H18N2O4 B13493070 4-Tert-butyl-3-(2,4-dioxohexahydropyrimidin-1-yl)benzoic acid

4-Tert-butyl-3-(2,4-dioxohexahydropyrimidin-1-yl)benzoic acid

Cat. No.: B13493070
M. Wt: 290.31 g/mol
InChI Key: YPAWPKQUNMUYMJ-UHFFFAOYSA-N
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Description

4-tert-butyl-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid is an organic compound that features a tert-butyl group, a diazinane ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and bases for nucleophilic substitution, and acids for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-tert-butyl-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butyl-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diazinane ring and benzoic acid moiety provide versatility in chemical reactions and potential for diverse applications.

Properties

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

4-tert-butyl-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)10-5-4-9(13(19)20)8-11(10)17-7-6-12(18)16-14(17)21/h4-5,8H,6-7H2,1-3H3,(H,19,20)(H,16,18,21)

InChI Key

YPAWPKQUNMUYMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)C(=O)O)N2CCC(=O)NC2=O

Origin of Product

United States

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